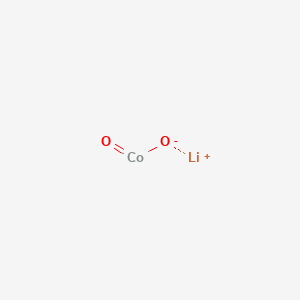

Lithium cobalt(III) oxide

Beschreibung

Eigenschaften

CAS-Nummer |

12190-79-3 |

|---|---|

Molekularformel |

CoLiO2 |

Molekulargewicht |

97.9 g/mol |

IUPAC-Name |

lithium;cobalt(3+);oxygen(2-) |

InChI |

InChI=1S/Co.Li.2O/q+3;+1;2*-2 |

InChI-Schlüssel |

LSZLYXRYFZOJRA-UHFFFAOYSA-N |

SMILES |

[Li+].[O-][Co]=O |

Isomerische SMILES |

[Li+].[O-][Co]=O |

Kanonische SMILES |

[Li+].[O-2].[O-2].[Co+3] |

Andere CAS-Nummern |

12190-79-3 |

Physikalische Beschreibung |

DryPowde |

Piktogramme |

Irritant; Health Hazard |

Synonyme |

Li(x)CoO2 lithium cobalt oxide |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Lithium cobalt(III) oxide crystal structure analysis

An In-depth Technical Guide on the Crystal Structure Analysis of Lithium Cobalt(III) Oxide

Introduction

Lithium cobalt(III) oxide (LiCoO₂), a key cathode material in rechargeable lithium-ion batteries, has been the subject of extensive research due to its high theoretical capacity and stable performance. Its electrochemical properties are intrinsically linked to its crystal structure. Understanding the precise atomic arrangement and its response to electrochemical cycling is paramount for the development of next-generation energy storage devices. This guide provides a detailed overview of the crystal structure of LiCoO₂, the experimental protocols for its analysis, and a summary of its key crystallographic data.

Crystal Structure of Lithium Cobalt(III) Oxide

LiCoO₂ primarily exists in two distinct polymorphs: the high-temperature (HT) and low-temperature (LT) phases. The HT phase, which is electrochemically active and used in commercial batteries, possesses a layered structure, while the LT phase has a cubic spinel-like structure.

-

High-Temperature (HT) LiCoO₂: Synthesized at temperatures around 800-900°C, the HT phase exhibits a layered rock-salt structure. It belongs to the rhombohedral crystal system with the space group R-3m. In this structure, lithium and cobalt ions occupy alternating (111) planes of a cubic rock-salt lattice, forming distinct Li⁺ and CoO₂⁻ layers. This layered arrangement facilitates the two-dimensional diffusion of lithium ions, which is crucial for its excellent electrochemical performance.

-

Low-Temperature (LT) LiCoO₂: The LT phase is typically formed at lower synthesis temperatures, around 400°C. It has a cubic spinel-like structure with the space group Fd-3m. In this structure, both lithium and cobalt ions are present in the octahedral sites of the cubic close-packed oxygen array, leading to a more disordered arrangement compared to the HT phase. This structural difference results in inferior electrochemical properties for the LT phase.

Crystallographic Data

The following table summarizes the key crystallographic data for the high-temperature (HT) phase of LiCoO₂, which is the most relevant for battery applications. The precise lattice parameters can vary slightly depending on the stoichiometry and synthesis conditions.

| Parameter | Value |

| Crystal System | Rhombohedral |

| Space Group | R-3m (No. 166) |

| Lattice Parameters | a = 2.816 Å, c = 14.052 Å |

| Unit Cell Volume | 96.5 ų |

| Wyckoff Positions | Co at 3a (0, 0, 0) |

| Li at 3b (0, 0, 1/2) | |

| O at 6c (0, 0, z) with z ≈ 0.24 |

Experimental Protocols for Crystal Structure Analysis

The determination of the crystal structure of LiCoO₂ relies on several advanced characterization techniques. The most common and powerful method is powder X-ray diffraction (XRD) coupled with Rietveld refinement.

Powder X-ray Diffraction (XRD)

Objective: To obtain the diffraction pattern of a polycrystalline LiCoO₂ sample, which provides information about the crystal structure, lattice parameters, and phase purity.

Methodology:

-

Sample Preparation: A small amount of the LiCoO₂ powder is finely ground using an agate mortar and pestle to ensure random orientation of the crystallites. The powder is then packed into a sample holder, and the surface is flattened to minimize surface roughness effects.

-

Data Collection: The XRD pattern is collected using a powder diffractometer, typically with Cu Kα radiation (λ = 1.5406 Å). Data is collected over a 2θ range of 10° to 90° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Data Analysis: The resulting diffraction pattern is analyzed to identify the peak positions and intensities. These are then compared with standard diffraction patterns from databases (e.g., JCPDS card No. 75-0532 for HT-LiCoO₂) to confirm the phase and determine the lattice parameters.

Rietveld Refinement

Objective: To refine the crystal structure model of LiCoO₂ by fitting a calculated diffraction pattern to the experimental XRD data. This provides highly accurate values for lattice parameters, atomic positions, and site occupancies.

Methodology:

-

Initial Model: An initial structural model is created based on the known crystal structure of HT-LiCoO₂ (space group R-3m). This includes approximate lattice parameters and atomic positions.

-

Refinement Software: A specialized software package, such as GSAS-II or FullProf, is used for the refinement.

-

Refinement Process: The refinement is performed in a stepwise manner. First, the background and scale factor are refined. Subsequently, the lattice parameters, peak shape parameters (e.g., Caglioti parameters U, V, W), and preferred orientation are refined. Finally, the atomic coordinates (specifically the z-coordinate of the oxygen atom) and isotropic displacement parameters are refined until the calculated pattern shows the best possible fit to the experimental data.

-

Goodness-of-Fit: The quality of the refinement is assessed by monitoring the R-factors (e.g., Rwp, Rp) and the goodness-of-fit (χ²) indicator. A low χ² value (typically below 2) indicates a successful refinement.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for the crystal structure analysis of LiCoO₂ using powder XRD and Rietveld refinement.

Caption: Workflow for LiCoO₂ Crystal Structure Analysis.

Conclusion

The crystal structure of lithium cobalt(III) oxide is a critical determinant of its electrochemical behavior. The high-temperature, layered R-3m phase is the cornerstone of its application in lithium-ion batteries, enabling efficient lithium-ion intercalation and deintercalation. A thorough understanding of this structure, achieved through techniques like powder X-ray diffraction and Rietveld refinement, is essential for the ongoing efforts to enhance the performance and stability of LiCoO₂-based cathodes and to design new materials for future energy storage solutions. The detailed experimental protocols and analytical workflows outlined in this guide provide a framework for researchers in the field to accurately characterize and interpret the structural properties of this important material.

The Genesis of the Lithium-Ion Battery: A Technical Guide to John B. Goodenough's Discovery of the LiCoO₂ Cathode

Published: December 22, 2025

Abstract

This technical guide provides an in-depth analysis of the seminal discovery of the layered lithium cobalt oxide (LiCoO₂) cathode by John B. Goodenough and his team in 1980. This breakthrough laid the foundation for the development of the rechargeable lithium-ion battery, a technology that has revolutionized portable electronics and is pivotal for the future of electric vehicles and grid-scale energy storage. This document details the experimental protocols for the synthesis and electrochemical characterization of LiCoO₂, presents key quantitative data in a structured format, and illustrates the fundamental processes through signaling pathway and workflow diagrams. This guide is intended for researchers, scientists, and professionals in the fields of materials science, electrochemistry, and battery technology, offering a comprehensive technical overview of this landmark discovery.

Introduction

Prior to the 1980s, the development of rechargeable batteries with high energy density was hampered by the lack of suitable cathode materials. In 1980, a team led by John B. Goodenough at the University of Oxford identified and characterized lithium cobalt oxide (LiCoO₂) as a viable cathode material for rechargeable lithium-ion batteries.[1] This discovery was a critical step that ultimately led to the commercialization of the first lithium-ion battery by Sony in 1991. The key to LiCoO₂'s success lies in its layered crystal structure, which allows for the reversible intercalation and deintercalation of lithium ions, and its high electrochemical potential, resulting in a high cell voltage.

This guide will delve into the technical specifics of Goodenough's discovery, providing a detailed look at the experimental methods and the resulting performance of the LiCoO₂ cathode.

Crystal Structure of LiCoO₂

The high-temperature (HT) form of LiCoO₂, which is the electrochemically active phase, possesses a layered crystal structure belonging to the α-NaFeO₂ type with a trigonal crystal system and an R-3m space group. In this structure, lithium and cobalt ions occupy alternating layers of octahedral sites within a cubic close-packed oxygen lattice. This layered arrangement provides a two-dimensional pathway for facile lithium-ion diffusion.

Experimental Protocols

The following sections detail the experimental methodologies for the synthesis and electrochemical characterization of LiCoO₂ as pioneered by Goodenough's group and refined in subsequent studies.

Synthesis of LiCoO₂ Cathode Material

The primary method for synthesizing high-quality, crystalline LiCoO₂ is through a high-temperature solid-state reaction.

Precursor Materials:

-

Lithium Carbonate (Li₂CO₃)

-

Cobalt Carbonate (CoCO₃) or Cobalt Oxide (Co₃O₄)

Procedure:

-

Mixing: The precursor powders, Li₂CO₃ and CoCO₃, are intimately mixed in a stoichiometric ratio, often with a slight excess of the lithium salt (e.g., 5 mol%) to compensate for lithium volatilization at high temperatures. The mixing is typically performed in a mortar and pestle or a ball mill to ensure homogeneity.

-

Calcination: The mixed powder is then subjected to a high-temperature calcination process in an air atmosphere. The calcination is typically carried out in two stages:

-

An initial heating step at a lower temperature (e.g., 600 °C) for several hours to decompose the carbonates.

-

A final, higher-temperature sintering step (e.g., 900 °C) for an extended period (e.g., 24 hours) to promote the formation of the well-ordered layered LiCoO₂ structure.

-

-

Cooling and Grinding: After calcination, the furnace is slowly cooled to room temperature. The resulting LiCoO₂ powder is then ground to achieve a fine and uniform particle size.

Electrochemical Characterization

The electrochemical performance of the synthesized LiCoO₂ was evaluated in a half-cell configuration.

Components:

-

Working Electrode (Cathode): A composite electrode is prepared by mixing the active material (LiCoO₂), a conductive agent (e.g., acetylene (B1199291) black), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a suitable solvent (e.g., N-methyl-2-pyrrolidone - NMP). This slurry is then cast onto an aluminum foil current collector and dried under vacuum.

-

Counter and Reference Electrode: A lithium metal foil serves as both the counter and reference electrode.

-

Separator: A microporous polymer membrane (e.g., Celgard) is used to prevent short circuits between the electrodes.

-

Electrolyte: A 1 M solution of a lithium salt, such as lithium perchlorate (B79767) (LiClO₄) or lithium hexafluorophosphate (B91526) (LiPF₆), dissolved in an organic solvent mixture, typically ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC).

Cell Assembly: The components are assembled in an argon-filled glovebox to prevent moisture contamination. The assembly follows a sandwich structure: lithium foil, separator soaked in electrolyte, and the LiCoO₂ cathode.

Testing Parameters:

-

Galvanostatic Cycling: The cell is charged and discharged at a constant current between specific voltage limits (e.g., 3.0 V to 4.2 V vs. Li/Li⁺).

-

Cyclic Voltammetry: The cell is swept through a potential range at a constant rate to identify the redox peaks associated with lithium intercalation and deintercalation.

Quantitative Data

The following tables summarize the key quantitative data for the LiCoO₂ cathode as discovered by Goodenough and reported in subsequent studies.

Table 1: Structural and Physical Properties of HT-LiCoO₂

| Property | Value |

| Crystal System | Trigonal |

| Space Group | R-3m |

| Lattice Parameters (Hexagonal) | a ≈ 2.81 Å, c ≈ 14.05 Å |

| Theoretical Density | ~5.05 g/cm³ |

Table 2: Electrochemical Performance of LiCoO₂ Cathode

| Parameter | Typical Value | Conditions |

| Open-Circuit Voltage (vs. Li/Li⁺) | ~3.9 V | Fully lithiated state (LiCoO₂) |

| Reversible Specific Capacity | ~140 mAh/g | Cycled between 3.0 - 4.2 V |

| Theoretical Specific Capacity | 274 mAh/g | Complete delithiation |

| Average Discharge Voltage | ~3.7 V | |

| Energy Density (material level) | ~518 Wh/kg | Based on reversible capacity |

| Coulombic Efficiency | >99% |

Signaling Pathways and Logical Relationships

The fundamental process occurring at the LiCoO₂ cathode is the reversible intercalation and deintercalation of lithium ions, which is coupled with the oxidation and reduction of the cobalt ions.

During charging, lithium ions are extracted from the LiCoO₂ lattice and move through the electrolyte to the anode. To maintain charge neutrality, an equal number of electrons flow through the external circuit, and the cobalt ions in the cathode are oxidized from Co³⁺ to Co⁴⁺. The reverse process occurs during discharge, where lithium ions are inserted back into the cathode, and the cobalt ions are reduced.

Conclusion

John B. Goodenough's discovery of the LiCoO₂ cathode was a transformative moment in the history of energy storage. Its unique layered structure and high electrochemical potential provided the necessary performance characteristics for the development of the first commercially successful rechargeable lithium-ion battery. The experimental protocols and fundamental principles established through this work continue to be the bedrock of modern battery research and development. This technical guide has provided a comprehensive overview of the core aspects of this discovery, offering valuable insights for researchers and professionals seeking to understand and build upon this foundational technology.

References

A Technical Guide to the Physicochemical Properties of Lithium Cobalt Oxide (LiCoO₂) Powder

Introduction: Lithium cobalt oxide (LiCoO₂), a key cathode material, has been instrumental in the commercialization and widespread adoption of lithium-ion batteries (LIBs).[1] Its high volumetric and gravimetric energy density, coupled with a high operating potential, has made it the dominant choice for portable electronics like computers and smartphones.[2] This technical guide provides an in-depth overview of the core physicochemical properties of LiCoO₂ powder, detailing its structural, morphological, and electrochemical characteristics. It also outlines the standard experimental protocols for its synthesis and characterization, serving as a comprehensive resource for materials scientists, chemists, and battery researchers.

General and Structural Properties

Lithium cobalt oxide is a dark blue or bluish-gray inorganic powder, insoluble in water.[3][4][5] The commercially viable form is the high-temperature phase (HT-LiCoO₂), which possesses a layered crystal structure essential for its function as an intercalation cathode.[1][6] In this structure, lithium and cobalt ions occupy alternating layers of octahedral sites between close-packed planes of oxygen ions, facilitating the reversible movement of lithium ions during charge and discharge cycles.[1][7]

Table 1: General Properties of Lithium Cobalt Oxide

| Property | Value |

|---|---|

| Chemical Formula | LiCoO₂[3][8] |

| Molar Mass | ~97.87 g/mol [3][9] |

| Appearance | Dark blue / bluish-gray powder[3][4] |

| CAS Number | 12190-79-3[2] |

| True Density | ~5.1 g/cm³[1] |

The material can also exist in a low-temperature (LT-LiCoO₂) form with a spinel-like structure, but this phase exhibits inferior electrochemical performance and is not typically used commercially.[6][10][11] The HT-phase belongs to the hexagonal crystal system with an α-NaFeO₂ type structure.[1][6]

Table 2: Crystallographic Data for High-Temperature (HT) LiCoO₂

| Property | Value |

|---|---|

| Crystal System | Hexagonal (Rhombohedral)[1][6] |

| Space Group | R-3m[1][11] |

| Lattice Constant 'a' | ~2.816 Å[12] |

| Lattice Constant 'c' | ~14.053 Å[12] |

Physical and Morphological Properties

The physical characteristics of LiCoO₂ powder, such as particle size and surface area, are critical as they directly influence battery performance metrics like rate capability and cycle life.[13] These properties are heavily dependent on the chosen synthesis method. While high-temperature solid-state reactions may produce larger, irregular particles, soft-chemistry routes like sol-gel or precipitation methods can yield finer particles with more controlled morphologies.[14][15][16] The powder typically consists of agglomerates of smaller primary crystallites.[14]

Table 3: Typical Physical and Morphological Properties of LiCoO₂ Powder

| Property | Typical Value Range |

|---|---|

| Average Particle Size (D50) | 5 - 17 µm[13][17] |

| Specific Surface Area (BET) | 0.2 - 0.6 m²/g[2][17] |

| Tap Density | > 2.6 g/cm³[17] |

Electrochemical Properties

LiCoO₂ is valued for its high theoretical capacity and stable, high operating voltage.[2] However, in practice, only about half of the lithium ions can be reversibly extracted to maintain the structural integrity of the crystal lattice.[6][18] Charging to voltages above 4.2 V can unlock higher capacity but often leads to irreversible phase transitions (from hexagonal to monoclinic), oxygen loss, and reactions with the electrolyte, resulting in rapid capacity degradation.[1][6] Therefore, commercial cells limit the charge voltage to preserve cycle life.[6]

Table 4: Key Electrochemical Performance Metrics for LiCoO₂

| Property | Value |

|---|---|

| Theoretical Specific Capacity | 274 mAh/g[1][2] |

| Practical Reversible Capacity | ~140 - 165 mAh/g (when cycled to ~4.2 V)[2][6][18] |

| Nominal Voltage | ~3.7 - 4.2 V vs. Li/Li⁺[2][5] |

| Main Discharge Platform | ~3.94 V[6] |

Synthesis and Characterization Protocols

Synthesis Methodologies

The most prevalent commercial synthesis route is the high-temperature solid-state reaction .[15][19] This method involves intimately mixing precursors, such as lithium carbonate (Li₂CO₃) and cobalt (II,III) oxide (Co₃O₄), followed by calcination at high temperatures (e.g., >850°C) for extended periods to form the desired HT-LiCoO₂ phase.[15] Alternative soft-chemistry routes (e.g., sol-gel, combustion, precipitation) are also used, particularly in research settings, to achieve better control over particle size and morphology at lower temperatures.[8][14][19]

Characterization Protocols

A multi-technique approach is necessary to fully characterize LiCoO₂ powder. The following protocols describe standard methodologies for evaluating its key properties.

-

Sample Preparation: A small amount of LiCoO₂ powder is finely ground in an agate mortar to ensure random crystallite orientation. The powder is then packed into a sample holder, ensuring a flat, level surface.

-

Instrument Setup: A powder X-ray diffractometer with a Cu Kα radiation source is typically used.[12]

-

Data Collection: The sample is scanned over a 2θ range (e.g., 10-80 degrees) with a slow scan speed to obtain a high-resolution diffraction pattern.

-

Data Analysis: The resulting pattern is compared to standard JCPDS card data (e.g., No. 50-0653) for phase identification.[14] Rietveld refinement can be performed on the data to calculate precise lattice parameters and confirm the space group (R-3m).[20]

-

Sample Preparation: A small quantity of the LiCoO₂ powder is dispersed onto a carbon adhesive tab mounted on an SEM stub. The sample is then sputter-coated with a thin conductive layer (e.g., gold or platinum) to prevent charging under the electron beam.

-

Imaging: The stub is loaded into the SEM chamber. Images are captured at various magnifications (e.g., 1,000x to 50,000x) using an appropriate accelerating voltage (e.g., 5-15 kV) to visualize particle size, shape, and surface morphology.[8][12]

-

Sample Preparation (Degassing): A precisely weighed sample of LiCoO₂ powder (typically 0.5-5 g) is placed in a sample tube.[21] The sample is then degassed under vacuum or a flow of inert gas (e.g., nitrogen) at an elevated temperature (e.g., 200°C) for several hours to remove adsorbed moisture and other surface contaminants.[21]

-

Analysis: The sample tube is transferred to the analysis port of a gas sorption analyzer. The analysis is performed by adsorbing nitrogen gas onto the sample surface at liquid nitrogen temperature (77 K).[21]

-

Data Processing: The amount of gas adsorbed at various relative pressures (P/P₀) is measured. The Brunauer-Emmett-Teller (BET) equation is then applied to the data, typically in the P/P₀ range of 0.05 to 0.3, to calculate the specific surface area in m²/g.[21]

-

Electrode Slurry Preparation: LiCoO₂ powder (active material), a conductive agent (e.g., carbon black), and a binder (e.g., PVDF) are mixed in a specific weight ratio (e.g., 8:1:1) in a suitable solvent (e.g., NMP) to form a homogeneous slurry.[8]

-

Electrode Fabrication: The slurry is coated onto an aluminum foil current collector using a doctor blade, followed by drying in a vacuum oven to remove the solvent. Circular electrodes are then punched out from the coated foil.

-

Coin Cell Assembly: A 2032-type coin cell is assembled in an argon-filled glove box. The cell consists of the prepared LiCoO₂ cathode, a lithium metal anode, a separator, and a liquid electrolyte (e.g., 1 M LiPF₆ in a mixture of organic carbonates).[22]

-

Testing: The assembled cell is connected to a battery cycler. It is charged and discharged between set voltage limits (e.g., 3.0-4.2 V) at a constant current (a specific C-rate, where 1C corresponds to a full discharge in one hour).[23][24] Key data, including specific capacity (mAh/g), coulombic efficiency, and capacity retention over multiple cycles, are recorded and analyzed.

References

- 1. canrd: Lithium Cobalt Oxide [blog.canrud.com]

- 2. ossila.com [ossila.com]

- 3. youtube.com [youtube.com]

- 4. americanelements.com [americanelements.com]

- 5. ncelements.com [ncelements.com]

- 6. deal-battery.com [deal-battery.com]

- 7. researchgate.net [researchgate.net]

- 8. Understanding the Manufacturing Process of Lithium Cobalt Oxide Batteries | HuaHui Energy [huahuibattery.com]

- 9. Lithium cobalt oxide | CoO2.Li | CID 23670860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chalcogen.ro [chalcogen.ro]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. horiba.com [horiba.com]

- 14. naturalspublishing.com [naturalspublishing.com]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. electrodesandmore.com [electrodesandmore.com]

- 18. smeng.ucsd.edu [smeng.ucsd.edu]

- 19. deal-battery.com [deal-battery.com]

- 20. researchgate.net [researchgate.net]

- 21. covalentmetrology.com [covalentmetrology.com]

- 22. Electrochemical and electronic properties of LiCoO2 cathode investigated by galvanostatic cycling and EIS - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the (De)lithiation Mechanism in the Layered Structure of Lithium Cobalt Oxide (LiCoO₂)

Version: 1.0

Authored for: Materials Scientists, Electrochemists, and Battery Researchers

Abstract

Lithium cobalt oxide (LiCoO₂) remains a cornerstone of the lithium-ion battery industry, prized for its high energy density and stable cycling performance within specific operational windows.[1][2] This technical guide provides an in-depth examination of the structural and electrochemical mechanisms governing the insertion (lithiation) and extraction (delithiation) of lithium ions in the layered crystal structure of LiCoO₂. The document details the intricate phase transitions that occur at various states of charge, summarizes key quantitative data from structural and electrochemical analyses, and outlines the standard experimental protocols for characterizing these phenomena. Particular emphasis is placed on the events occurring at voltages above 4.2 V, which, while unlocking higher capacities, also trigger structural instabilities that are critical to understand for the development of next-generation energy storage devices.

Introduction to the Layered Structure of LiCoO₂

Lithium cobalt oxide crystallizes in a layered α-NaFeO₂-type structure, belonging to the R-3m space group.[3] This structure consists of alternating layers of lithium ions and CoO₂ slabs stacked along the c-axis.[4] Within the CoO₂ slabs, cobalt and oxygen atoms form strong covalent bonds, creating sheets of edge-sharing CoO₆ octahedra.[4] The lithium ions reside in the octahedral sites between these cobalt oxide layers, forming distinct Li⁺ layers.[4] This layered arrangement facilitates the high mobility of lithium ions, allowing for their reversible intercalation and deintercalation during the charge and discharge cycles of a battery.[5][6]

The theoretical specific capacity of LiCoO₂ is approximately 274 mAh/g.[1][2][7][8][9] However, in commercial applications, the practical reversible capacity is typically limited to about 140-150 mAh/g.[1][3] This limitation is imposed by restricting the upper cutoff voltage to around 4.2 V (vs. Li/Li⁺).[1][2][3] Charging beyond this voltage to extract more than 0.5 moles of lithium (i.e., reaching Li₁₋ₓCoO₂ where x > 0.5) leads to significant structural instabilities, rapid capacity degradation, and safety concerns related to oxygen release.[1][3][10]

The Delithiation (Charging) Process

During charging, lithium ions are extracted from the LiCoO₂ structure, and to maintain charge neutrality, Co³⁺ ions are oxidized to Co⁴⁺. This process is accompanied by a series of structural transformations that are highly dependent on the amount of lithium removed (state of charge).

Structural Phase Transitions

The delithiation process is not a simple solid-solution reaction but involves several distinct phase transitions. These transitions are a direct consequence of the changing electrostatic interactions within the crystal lattice as Li⁺ ions are removed.

-

Initial O3 Phase (Hexagonal I): In the fully lithiated state (LiCoO₂), the material exists in the O3 phase, characterized by a specific stacking sequence of the oxygen layers. This phase is stable for lithium concentrations in the range of 0.95 ≤ x ≤ 1 in LiₓCoO₂.[5]

-

Two-Phase Region (Hexagonal I + Hexagonal II): As lithium is extracted to concentrations between 0.75 ≤ x ≤ 0.95, a second hexagonal phase (Hex-II) emerges, coexisting with the initial Hex-I phase.[5] The Hex-II phase is characterized by a larger c-lattice parameter due to increased electrostatic repulsion between the CoO₂ layers after partial lithium removal.[4][5]

-

Single Hexagonal II Phase: For lithium concentrations in the range of 0.50 ≤ x ≤ 0.75, only the Hex-II phase is observed.[5]

-

Monoclinic Phase Transition: Near a lithium stoichiometry of x = 0.5 (corresponding to a charge voltage of ~4.2 V), a phase transition from the hexagonal to a monoclinic (M1) phase occurs.[3][5][11]

-

High-Voltage Phase Transitions (x < 0.5): Charging above 4.2 V to extract more lithium induces further, more severe phase transitions. At approximately 4.55 V and 4.62 V, two distinct voltage plateaus are observed, corresponding to transitions from the O3 phase to a hybrid H1-3 phase, and subsequently to an O1 phase.[7][12][13] These transformations involve the gliding of CoO₂ layers and can cause significant strain and damage to the crystal structure, leading to capacity fade.[7][13] The final delithiated product, CoO₂, can adopt a P3 or O1 structure depending on whether the lithium is extracted chemically or electrochemically.[14]

Lattice Parameter Evolution

The changes in the crystal structure are reflected in the lattice parameters. During the initial stages of delithiation (up to x ≈ 0.5), the c-axis of the unit cell expands.[4][15] This expansion is attributed to the increased electrostatic repulsion between the negatively charged CoO₂ layers as the positively charged Li⁺ ions, which screen this repulsion, are removed.[4] The a-axis parameter, however, shows a slight reduction.[15]

Upon charging to higher voltages (beyond 4.2 V), a significant and detrimental contraction of the c-axis occurs.[11] For instance, when charging to 4.6 V, the c-lattice can shrink dramatically as the structure transforms from the O3 to the H1-3 phase.[11] This large volume change induces internal stress, which can lead to microcracks and a loss of electrical contact within the electrode, contributing to performance degradation.[16][17][18]

The Lithiation (Discharging) Process

During discharge, lithium ions are re-inserted into the delithiated LixCoO₂ structure, while Co⁴⁺ is reduced back to Co³⁺. Ideally, this process should be the reverse of delithiation. The reversibility of the phase transitions is key to the cycling stability of the battery.

The transitions that occur below 4.2 V are generally considered reversible, allowing for good cyclability in this voltage window.[3] However, the structural changes that occur at higher voltages, particularly the transition to the O1 phase, can be irreversible or only partially reversible.[2][7] This irreversibility leads to a progressive loss of capacity with each charge-discharge cycle. After cycling to high voltages (e.g., 4.9 V), the material can suffer structural damage that prevents the ordered re-intercalation of lithium.[7] Furthermore, deep delithiation can lead to the degradation of LiCoO₂ into other cobalt oxide phases like Co₃O₄ on the particle surface, which further hinders performance.[2][8]

Quantitative Data Summary

The following tables summarize key quantitative data related to the (de)lithiation of LiCoO₂.

Table 1: Lattice Parameter Changes with State of Charge (SOC)

| Li Content (x in LiₓCoO₂) | Voltage (V vs. Li/Li⁺) | Phase | c-axis Lattice Parameter (Å) | a-axis Lattice Parameter (Å) |

| 1.0 | ~3.9 | O3 (Hex-I) | ~14.05 - 14.06 | ~2.81 |

| ~0.81 | - | O3 | ~14.19 | Negligible change |

| ~0.69 | - | O3 | ~14.25 | Negligible change |

| 0.5 | ~4.2 | Hex-II / Monoclinic | ~14.43 - 14.45 | ~2.81 |

| < 0.5 | > 4.5 | O3 → H1-3 | Significant Contraction to ~13.67-14.04 | - |

Data compiled from sources.[11][18][19]

Table 2: Electrochemical Performance Characteristics

| Parameter | Value | Conditions |

| Theoretical Specific Capacity | 274 mAh/g | Full delithiation |

| Practical Reversible Capacity | 140 - 150 mAh/g | Cutoff voltage ≤ 4.2 V |

| Main Discharge Voltage Plateau | ~3.94 V | Coexistence of Li-rich and Li-poor phases |

| High Voltage Plateaus | ~4.55 V and ~4.62 V | Phase transitions to H1-3 and O1 |

| Li⁺ Diffusion Coefficient (DLi+) | ~1.4 x 10⁻¹⁰ cm² s⁻¹ | Varies with SOC |

Data compiled from sources.[1][2][3][7][11]

Key Experimental Protocols

Characterizing the (de)lithiation mechanism requires a combination of electrochemical and structural analysis techniques.

Electrochemical Cell Assembly and Testing

-

Electrode Preparation: A slurry is prepared by mixing LiCoO₂ active material, a conductive agent (e.g., carbon black), and a binder (e.g., PVDF) in a solvent (e.g., NMP). This slurry is cast onto an aluminum foil current collector and dried under vacuum to form the cathode.

-

Cell Assembly: A coin cell (e.g., CR2032) is typically assembled in an argon-filled glovebox. The cell consists of the prepared LiCoO₂ cathode, a lithium metal anode, a porous separator, and a liquid electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC)).[20]

-

Galvanostatic Cycling: The cell is charged and discharged at a constant current between defined voltage limits (e.g., 3.0 V and 4.2 V, or higher for high-voltage studies). This provides data on specific capacity, Coulombic efficiency, and cycle life.

-

Cyclic Voltammetry (CV): The voltage is swept at a slow, constant rate while the current is measured. The resulting voltammogram shows peaks corresponding to the redox reactions and phase transitions.

-

Electrochemical Impedance Spectroscopy (EIS): This technique is used to study the kinetics of the electrochemical processes, including Li⁺ migration through the surface layers, charge transfer resistance, and solid-state diffusion.[20]

Structural and Chemical Characterization

-

X-ray Diffraction (XRD): XRD is the primary tool for studying the crystal structure. Ex situ XRD is performed on electrodes at different states of charge to identify the phases present and measure lattice parameters.[7] In situ XRD allows for real-time monitoring of structural changes during the charge-discharge process.[10][11][12] The (003) diffraction peak is particularly sensitive to changes in the c-lattice parameter.[1][5][6]

-

Neutron Diffraction: This technique is complementary to XRD and is particularly sensitive to the positions of light elements like lithium, providing detailed information about Li-ion occupancy and displacement.[15]

-

X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS): These surface-sensitive techniques are used to probe the electronic structure and oxidation states of cobalt and oxygen atoms, revealing how charge compensation occurs during (de)lithiation.[2][4][8]

-

Electron Microscopy (SEM/TEM): Scanning and transmission electron microscopy are used to visualize the morphology of the LiCoO₂ particles and to identify the formation of microcracks or surface degradation layers after cycling.[2][5][6][8]

Visualizing Mechanisms and Workflows

The following diagrams illustrate the key processes and experimental workflows discussed in this guide.

Caption: Phase transitions in LiCoO₂ as a function of lithium extraction.

Caption: A typical workflow for preparing and analyzing LiCoO₂ electrodes.

Caption: The relationship between high-voltage operation and performance decay.

Conclusion

The (de)lithiation mechanism in LiCoO₂ is a complex interplay of electrochemical reactions and structural transformations. While its performance within the conventional 4.2 V limit is robust and well-understood, pushing beyond this boundary to access higher capacities introduces significant challenges. The irreversible phase transitions, large lattice strains, and potential for oxygen release at high states of delithiation are the primary drivers of capacity fade and structural failure. A thorough understanding of these mechanisms, facilitated by the experimental protocols outlined herein, is essential for developing strategies—such as surface coatings and elemental doping—to stabilize the LiCoO₂ structure and unlock its full theoretical potential for future high-energy battery applications.

References

- 1. smeng.ucsd.edu [smeng.ucsd.edu]

- 2. mdpi.com [mdpi.com]

- 3. deal-battery.com [deal-battery.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A multi-technique approach to understanding delithiation damage in LiCoO2 thin films - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. smeng.ucsd.edu [smeng.ucsd.edu]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. electrochemsci.org [electrochemsci.org]

- 11. Mitigating Lattice Distortion of High-Voltage LiCoO2 via Core-Shell Structure Induced by Cationic Heterogeneous Co-Doping for Lithium-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. electrochem.org [electrochem.org]

- 15. Chemical delithiation and exfoliation of LixCoO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. scispace.com [scispace.com]

- 20. Electrochemical and electronic properties of LiCoO2 cathode investigated by galvanostatic cycling and EIS - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Electrochemical Potential of LiCoO₂ vs. Li/Li⁺

This technical guide provides a comprehensive overview of the electrochemical potential of Lithium Cobalt Oxide (LiCoO₂), a cornerstone cathode material in lithium-ion batteries, referenced against a Li/Li⁺ couple. It is intended for researchers, scientists, and professionals in the fields of materials science and battery technology, offering detailed experimental protocols, quantitative data, and visualizations of the underlying electrochemical processes.

Introduction

Lithium Cobalt Oxide (LiCoO₂) was one of the first commercially successful cathode materials for lithium-ion batteries and remains widely used due to its high theoretical specific capacity of approximately 274 mAh/g, stable cycling performance within a specific voltage window, and high energy density.[1] The electrochemical potential of LiCoO₂ is a critical parameter that dictates the energy density and operating voltage of a battery. This potential varies with the state of charge, which corresponds to the amount of lithium extracted from its layered crystal structure.

Practically, the reversible capacity of LiCoO₂ is limited to about 140-165 mAh/g.[1][2] This limitation is due to structural instabilities and phase transitions that occur at higher states of delithiation (lithium removal), typically above 4.2 V vs. Li/Li⁺.[1] Pushing the material beyond this voltage can lead to irreversible structural changes and capacity fade.[3]

Electrochemical Processes and Structural Evolution

The electrochemical potential of LiCoO₂ is intrinsically linked to the chemical and structural changes that occur during the insertion (discharging) and extraction (charging) of lithium ions. LiCoO₂ possesses a layered crystal structure (O3 phase) that allows for the reversible movement of lithium ions between the cobalt oxide layers.[4]

The delithiation process upon charging can be represented by the following electrochemical reaction:

LiCoO₂ ⇌ Li₁₋ₓCoO₂ + xLi⁺ + xe⁻

As lithium is extracted, the oxidation state of cobalt changes from Co³⁺ to Co⁴⁺ to maintain charge neutrality.[5] However, at high levels of delithiation, oxygen atoms also participate in the redox process.[5] These changes are accompanied by distinct phase transitions that manifest as plateaus and slopes in the voltage profile.

A simplified logical flow of these transitions is as follows:

Caption: Phase transitions in LiCoO₂ during delithiation.

Quantitative Data

The following tables summarize key quantitative data related to the electrochemical potential and performance of LiCoO₂ vs. Li/Li⁺.

Table 1: Electrochemical Potential and Specific Capacity

| Parameter | Value | Conditions | Reference(s) |

| Theoretical Specific Capacity | ~274 mAh/g | Full delithiation | [1] |

| Practical Reversible Capacity | 140 - 165 mAh/g | Cutoff voltage ~4.2-4.35 V vs. Li/Li⁺ | [1][2] |

| Average Discharge Voltage | ~3.9 V | vs. Li/Li⁺ | [3] |

| Major Voltage Plateau | ~3.9 V | Corresponds to Co³⁺/Co⁴⁺ redox | [3] |

| High Voltage Plateaus | ~4.55 V and ~4.62 V | Associated with phase transitions | [3][6] |

Table 2: Structural Parameters

| Parameter | Phase | Value (approximate) | Reference(s) |

| Space Group | O3 (LiCoO₂) | R-3m | [4] |

| Lattice Parameter 'a' | O3 (LiCoO₂) | 2.816 Å | [4] |

| Lattice Parameter 'c' | O3 (LiCoO₂) | 14.05 Å | [4] |

Experimental Protocols

Detailed methodologies for characterizing the electrochemical potential of LiCoO₂ are crucial for reproducible research. The following sections outline common experimental protocols.

Electrode Preparation

A typical workflow for preparing a LiCoO₂ cathode for electrochemical testing is as follows:

Caption: Workflow for LiCoO₂ cathode preparation.

-

Slurry Preparation : LiCoO₂ active material, a conductive agent (e.g., carbon black), and a binder (e.g., polyvinylidene fluoride, PVDF) are mixed in a specific weight ratio (e.g., 8:1:1). These components are dispersed in a suitable solvent, such as N-methyl-2-pyrrolidone (NMP), to form a homogeneous slurry.

-

Coating : The slurry is cast onto an aluminum foil current collector using a doctor blade technique to ensure a uniform thickness.

-

Drying : The coated electrode is dried in a vacuum oven at a specific temperature (e.g., 120 °C) for several hours to remove the solvent.

-

Calendering : The dried electrode is then pressed to a desired thickness and porosity to enhance electrical contact and ionic conductivity.

-

Cell Assembly : The prepared electrode is assembled into a coin cell (e.g., CR2032) in an argon-filled glovebox. A lithium metal foil serves as the counter and reference electrode, separated by a microporous separator soaked in a liquid electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC)).

Galvanostatic Cycling

This technique is used to determine the specific capacity, cycling stability, and voltage profile of the LiCoO₂ electrode.

-

Procedure : A constant current is applied to the cell to charge and discharge it between set voltage limits (e.g., 3.0 V and 4.2 V vs. Li/Li⁺).

-

Data Acquired : The cell voltage is monitored as a function of time, which is then converted to specific capacity (mAh/g).

-

Typical Parameters :

-

Current Density (C-rate) : A C-rate of 1C corresponds to fully charging or discharging the battery in one hour. Typical C-rates for testing range from C/10 to 2C.

-

Voltage Window : For standard LiCoO₂, this is typically 3.0 V to 4.2 V. For high-voltage testing, the upper cutoff can be extended to 4.5 V or higher.[7][8]

-

Cyclic Voltammetry (CV)

CV provides information about the redox potentials at which lithium intercalation and deintercalation occur.

-

Procedure : The potential of the LiCoO₂ electrode is swept linearly with time between two vertex potentials.

-

Data Acquired : The resulting current is measured as a function of the applied potential. The peaks in the voltammogram correspond to the redox reactions.

-

Typical Parameters :

-

Scan Rate : Typically in the range of 0.1 mV/s to 1 mV/s.

-

Potential Range : Similar to the voltage window in galvanostatic cycling.

-

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique to investigate the kinetics of the electrochemical processes occurring at the electrode-electrolyte interface.

-

Procedure : A small AC voltage perturbation is applied to the cell over a range of frequencies, and the resulting AC current is measured.

-

Data Acquired : The impedance of the cell is plotted in a Nyquist plot (imaginary vs. real impedance). Different features in the plot (e.g., semicircles) correspond to different processes like charge transfer resistance and solid-electrolyte interphase (SEI) film resistance.

-

Typical Parameters :

-

Frequency Range : Typically from 100 kHz to 0.1 Hz.

-

AC Amplitude : A small amplitude, such as 5-10 mV, is used to ensure a linear response.

-

In-situ X-ray Diffraction (XRD)

In-situ XRD allows for the real-time monitoring of crystallographic changes in the LiCoO₂ structure during electrochemical cycling.[9][10]

-

Procedure : An XRD pattern of the LiCoO₂ electrode is collected continuously while the cell is being charged and discharged. This requires a specially designed electrochemical cell with a window that is transparent to X-rays.

-

Data Acquired : A series of XRD patterns at different states of charge, revealing changes in lattice parameters and the emergence of new phases.[9][10]

Conclusion

The electrochemical potential of LiCoO₂ versus a Li/Li⁺ reference is a complex function of its material properties and the dynamic changes that occur during battery operation. A thorough understanding of the relationship between the crystal structure, phase transitions, and the resulting voltage profile is essential for optimizing the performance and cycle life of LiCoO₂-based lithium-ion batteries. The experimental protocols outlined in this guide provide a framework for the systematic investigation of these phenomena, enabling researchers to further advance the capabilities of this important cathode material.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Chemical delithiation and exfoliation of LixCoO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physical Delithiation of Epitaxial LiCoO2 Battery Cathodes as a Platform for Surface Electronic Structure Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. biologic.net [biologic.net]

A Technical Guide to the Volumetric and Gravimetric Energy Density of Lithium Cobalt Oxide (LCO) Batteries

For Researchers, Scientists, and Materials Development Professionals

This technical guide provides a comprehensive overview of the volumetric and gravimetric energy density of Lithium Cobalt Oxide (LCO), a critical cathode material in lithium-ion batteries. It details the theoretical and practical energy density values, outlines the experimental protocols for their determination, and illustrates the fundamental electrochemical processes.

Quantitative Data Summary

The energy density of LCO batteries is a key performance metric. Below is a summary of typical values found in the literature, comparing theoretical maximums with practical, achievable densities.

| Parameter | Unit | Value Range | Notes |

| Gravimetric Energy Density (Practical) | Wh/kg | 150 - 270 | Dependent on cell design, materials, and testing conditions.[1][2][3][4] |

| Volumetric Energy Density (Practical) | Wh/L | 400 - 600 | High volumetric density is a key advantage of LCO chemistry.[5] |

| Theoretical Gravimetric Energy Density | Wh/kg | ~1010 | Based on the theoretical specific capacity and nominal voltage. |

| Theoretical Specific Capacity | mAh/g | 274 | Corresponds to the complete extraction of lithium from LiCoO₂.[6] |

| Practical Specific Capacity | mAh/g | 140 - 190 | Limited by structural instability when more than ~50% of lithium is extracted.[6][7] |

| Nominal Voltage | V | 3.7 | A stable output voltage is characteristic of LCO batteries.[7] |

Experimental Protocols for Determining Energy Density

The determination of gravimetric and volumetric energy density is a multi-step process involving meticulous cell assembly and electrochemical testing. The following protocols are standard for evaluating LCO cathode materials in a half-cell configuration (LCO vs. Lithium metal).

Coin Cell Assembly

A CR2032-type coin cell is commonly used for laboratory-scale testing of LCO materials. The assembly is performed in an argon-filled glovebox to prevent moisture and air contamination.

Materials and Components:

-

LCO cathode slurry (LCO active material, conductive carbon, and PVDF binder in NMP solvent)

-

Aluminum foil (current collector for the cathode)

-

Lithium metal foil (anode and reference electrode)

-

Celgard separator

-

Electrolyte (e.g., 1M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC))

-

CR2032 coin cell components (case, spacer, spring, gasket)

Procedure:

-

Cathode Preparation: The LCO slurry is coated onto the aluminum foil and dried in a vacuum oven. Circular electrodes of a specific diameter (e.g., 14 mm) are then punched out.

-

Electrode Characterization: The mass loading of the active material on the electrode is determined by weighing the electrode before and after coating. The thickness of the electrode is measured using a micrometer.

-

Cell Assembly: The coin cell is assembled in the following order: negative case, lithium metal anode, separator, a few drops of electrolyte, LCO cathode, spacer, spring, and positive case.

-

Crimping: The assembled cell is hermetically sealed using a coin cell crimper.

-

Resting: The cell is allowed to rest for several hours to ensure proper wetting of the electrodes and separator with the electrolyte.

Electrochemical Testing: Galvanostatic Cycling

Galvanostatic charge-discharge cycling is the primary method used to determine the specific capacity and energy density of the LCO material.

Equipment:

-

Battery cycler (e.g., Arbin, BioLogic)

Procedure:

-

Formation Cycles: The cell is typically cycled at a low C-rate (e.g., C/10, where 1C = 140 mA/g) for the first few cycles. This helps in the formation of a stable solid-electrolyte interphase (SEI) on the anode.

-

Constant Current-Constant Voltage (CC-CV) Charging: The cell is charged at a constant current (e.g., C/5) until it reaches a cut-off voltage (typically 4.2 V to 4.4 V for LCO). The voltage is then held constant until the charging current drops to a specified value (e.g., C/50).

-

Constant Current (CC) Discharging: The cell is discharged at a constant current (e.g., C/5) until it reaches a lower cut-off voltage (typically 3.0 V).

-

Data Acquisition: The battery cycler records the voltage, current, and time throughout the cycling process. The discharge capacity is calculated from the discharge current and time.

Calculation of Energy Density

The gravimetric and volumetric energy densities are calculated from the data obtained during galvanostatic cycling.

Formulas:

-

Gravimetric Energy Density (Wh/kg): (Discharge Capacity (Ah) × Average Discharge Voltage (V)) / Mass of Active Material (kg)

-

Volumetric Energy Density (Wh/L): (Discharge Capacity (Ah) × Average Discharge Voltage (V)) / Volume of the Electrode (L)

Note: For a full cell, the total mass and volume of both electrodes, separator, and electrolyte would be considered in the calculation.

Visualizations

LCO Charge-Discharge Mechanism

The following diagram illustrates the fundamental process of lithium ion intercalation and deintercalation in an LCO-based lithium-ion battery.

Caption: Charge and discharge mechanism of a Lithium Cobalt Oxide battery.

Experimental Workflow for Energy Density Determination

This diagram outlines the logical flow of the experimental procedure for determining the energy density of an LCO material.

Caption: Workflow for determining the energy density of LCO.

References

- 1. researchgate.net [researchgate.net]

- 2. smeng.ucsd.edu [smeng.ucsd.edu]

- 3. researchgate.net [researchgate.net]

- 4. grepow.com [grepow.com]

- 5. DSpace [repository.kaust.edu.sa]

- 6. Reliable protocols for calculating the specific energy and energy density of Li-Ion batteries [repository.cam.ac.uk]

- 7. researchgate.net [researchgate.net]

O3-Type Stacking in Lithium Cobalt Oxide: A Technical Guide

This in-depth technical guide explores the structure, synthesis, and electrochemical properties of O3-type stacked lithium cobalt oxide (LiCoO₂), a critical cathode material in lithium-ion batteries. The content is tailored for researchers, scientists, and professionals in materials science and drug development who require a deep understanding of this material's characteristics and the experimental methodologies used to evaluate it.

Introduction to O3-Type Lithium Cobalt Oxide

Lithium cobalt oxide (LCO) is a cornerstone of the rechargeable battery industry, primarily due to its high energy density and stable cycling performance. The material's layered crystal structure is key to its function, allowing for the reversible intercalation and deintercalation of lithium ions during charging and discharging cycles. The designation "O3" refers to the specific stacking sequence of the oxygen layers in the crystal lattice. In this configuration, the cobalt and lithium ions occupy octahedral sites between the close-packed oxygen layers, which follow an ABCABC stacking pattern, resulting in a rhombohedral crystal structure.[1][2] This arrangement provides a stable framework for lithium-ion transport.

However, the performance of O3-LCO, particularly at high voltages, is often limited by structural instabilities.[2][3] When cycled above 4.2 V versus Li/Li⁺, LCO can undergo phase transitions that lead to capacity fading and reduced cycle life.[3] Understanding the fundamental properties of the O3 structure is therefore crucial for developing strategies to enhance the performance and stability of LCO-based cathodes.

Crystal Structure of O3-Type LiCoO₂

The crystal structure of O3-type LiCoO₂ is characterized by alternating layers of lithium and cobalt ions situated in the octahedral voids of a face-centered cubic (FCC) packed oxygen lattice. This layered arrangement is crucial for the material's ability to function as a cathode in lithium-ion batteries.

dot

References

- 1. Electrochemical and electronic properties of LiCoO2 cathode investigated by galvanostatic cycling and EIS - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. On the Much-Improved High-Voltage Cycling Performance of LiCoO2 by Phase Alteration from O3 to O2 Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for High-Temperature Solid-Phase Synthesis of Lithium Cobalt Oxide (LiCoO₂)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the high-temperature solid-phase synthesis of Lithium Cobalt Oxide (LiCoO₂), a critical cathode material in lithium-ion batteries. The following sections detail the underlying principles, experimental procedures, and the influence of various parameters on the final product's characteristics.

Introduction

Lithium Cobalt Oxide (LiCoO₂) is a widely used cathode material in commercial lithium-ion batteries due to its high operating voltage, substantial energy density, and good cycling performance.[1] The high-temperature solid-phase reaction is a conventional and straightforward method for producing crystalline LiCoO₂. This method involves the intimate mixing of lithium and cobalt precursors followed by calcination at elevated temperatures. The overall chemical reaction can be represented as:

Li₂CO₃ + 2Co₃O₄ + 1/2 O₂ → 6LiCoO₂ + 3CO₂[2]

The quality and electrochemical performance of the synthesized LiCoO₂ are highly dependent on several factors, including the choice of precursors, stoichiometry, mixing method, and the calcination temperature and duration.

Experimental Protocols

This section outlines a standard protocol for the high-temperature solid-phase synthesis of LiCoO₂. The protocol is a synthesis of procedures reported in various studies.

Materials and Equipment

-

Lithium Precursor: Lithium Carbonate (Li₂CO₃) or Lithium Nitrate (LiNO₃)

-

Cobalt Precursor: Cobalt (II,III) Oxide (Co₃O₄) or Cobalt (II) Hydroxide (Co(OH)₂)

-

Mixing Equipment: Ball mill, mortar and pestle

-

Furnace: High-temperature muffle furnace capable of reaching at least 1000°C

-

Crucibles: Alumina (B75360) or ceramic crucibles

Synthesis Procedure

A generalized workflow for the synthesis process is depicted below.

Figure 1: Experimental workflow for the high-temperature solid-phase synthesis of LiCoO₂.

Step-by-Step Protocol:

-

Precursor Stoichiometry: Weigh the lithium and cobalt precursors according to the desired Li:Co molar ratio. It is common practice to use a slight excess of the lithium precursor (e.g., 5% molar excess) to compensate for lithium volatilization at high temperatures.[1][2][3]

-

Homogeneous Mixing: Thoroughly mix the precursors to ensure a homogeneous distribution. This can be achieved by ball milling the powders for several hours (e.g., 2 hours at 200 rpm) or by grinding in a mortar and pestle.[3]

-

Calcination: Transfer the mixed powder into an alumina crucible and place it in a muffle furnace. The calcination process can be performed in a single or multiple steps.

-

Single-Step Calcination: Heat the mixture to a target temperature between 800°C and 1000°C and hold for 10-24 hours in an air atmosphere.[3][4]

-

Two-Step Calcination: A two-step process can be favorable for minimizing unreacted species.[3] This may involve an initial heating step at a lower temperature (e.g., 300°C for 3 hours) followed by a higher temperature sintering (e.g., 800°C for 20 hours).[1]

-

-

Cooling: After calcination, allow the furnace to cool down naturally to room temperature.

-

Post-Processing: The resulting LiCoO₂ powder is typically ground and sieved to obtain a fine and uniform particle size.

Data Presentation

The following tables summarize quantitative data from various studies on the high-temperature solid-phase synthesis of LiCoO₂.

Table 1: Precursor and Stoichiometry Parameters

| Lithium Precursor | Cobalt Precursor | Li:Co Molar Ratio | Reference |

| Li₂CO₃ | Co₃O₄ | 1.05:1 | [2] |

| LiNO₃ | Co Precursor | 1.05:1 | [1] |

| Li₂CO₃ | Co₃O₄ | 1.00, 1.02, 1.05, 1.08 | [3] |

| LiNO₃ | Leached LiCoO₂ | 1.1:1 | [4] |

| LiOH·H₂O & Li₂CO₃ | Co(OH)₂ | 1.0, 1.05 | [5][6][7] |

Table 2: Calcination Conditions

| Method | Heating Rate | Temperature (°C) | Duration (h) | Atmosphere | Reference |

| Two-Step | - | 500 (pre-calcination) | - | Air | [2] |

| Two-Step | - | 900 | 10 | Air | [2] |

| Three-Stage | 240 °C/h | 300, 600, 800 | 3, 5, 20 | Air | [1] |

| Single-Step | - | 1000 | 10 | Air | [3] |

| Single-Step | - | 950 | 24 | - | [4] |

| Single-Step | - | 650, 750 | 2 | - | [5][6][7] |

Table 3: Electrochemical Performance of Synthesized LiCoO₂

| Synthesis Temperature (°C) | Initial Discharge Capacity (mAh/g) | Cycle Life | C-Rate | Reference |

| 900 | 121 | 84% retention after 50 cycles | 2C | [2] |

| 800 | 145 | >99% retention after 30 cycles | 0.2C | [1] |

| - | 132 | - | - | [8] |

| 750 | 98.3 | 80.7% retention after 50 cycles | 1C | [6] |

Influence of Synthesis Parameters

The properties of the final LiCoO₂ product are significantly influenced by the synthesis parameters. Understanding these relationships is crucial for optimizing the material for specific applications.

Figure 2: Logical relationship of synthesis parameters and their influence on LiCoO₂ properties.

-

Precursor Type: The choice of lithium and cobalt precursors can affect the reaction kinetics and the morphology of the final product. For instance, using a mixture of LiOH·H₂O and Li₂CO₃ can lower the synthesis temperature.[5][7]

-

Li:Co Molar Ratio: A slight excess of lithium is generally required to obtain stoichiometric LiCoO₂ due to the volatility of lithium at high temperatures. Insufficient lithium can lead to the formation of impurity phases like Co₃O₄.

-

Calcination Temperature: This is a critical parameter that influences the crystallinity, particle size, and phase purity of LiCoO₂. Higher temperatures (typically >850°C) are required to form the high-temperature (HT) phase of LiCoO₂, which exhibits superior electrochemical properties.[5][7] Lower temperatures may result in the low-temperature (LT) phase with inferior performance.[5]

-

Calcination Duration: The duration of the high-temperature treatment affects the completion of the reaction and the growth of the crystalline grains. Longer durations generally lead to better crystallinity and larger particle sizes.

Characterization

To evaluate the quality of the synthesized LiCoO₂, several characterization techniques are employed:

-

X-ray Diffraction (XRD): To identify the crystal structure and phase purity. A well-ordered hexagonal structure is desired.[9]

-

Scanning Electron Microscopy (SEM): To observe the particle size, morphology, and degree of agglomeration.

-

Electrochemical Testing: To measure the specific capacity, cycling stability, and rate capability of the material in a battery configuration.

By carefully controlling the synthesis parameters outlined in these notes, researchers can produce high-quality LiCoO₂ suitable for various applications in energy storage and beyond.

References

- 1. iieta.org [iieta.org]

- 2. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]

- 8. ias.ac.in [ias.ac.in]

- 9. researchgate.net [researchgate.net]

Application Notes: Sol-Gel Synthesis of Lithium Cobalt Oxide (LiCoO2)

Introduction

Lithium cobalt oxide (LiCoO2) is a critical cathode material extensively used in rechargeable lithium-ion batteries for portable electronics.[1] The synthesis method plays a crucial role in determining its electrochemical properties, such as capacity, stability, and rate capability. The sol-gel method is a versatile wet-chemical technique for fabricating ceramic materials, offering significant advantages over traditional solid-state reaction methods.[2] Key benefits include excellent chemical homogeneity at a molecular level, lower synthesis temperatures, better control over particle size and morphology, and the ability to produce materials with a larger surface area.[3][4] This results in a smaller diffusion length for lithium ions, contributing to higher-rate capabilities in electrodes.[5]

The sol-gel process typically involves the hydrolysis and polycondensation of molecular precursors (like metal alkoxides or salts) in a liquid medium to form a "sol," which is a colloidal suspension of solid particles.[3] Further processing leads to the formation of a "gel," an interconnected, rigid network with the solvent trapped in its pores. This gel is then dried and calcined at elevated temperatures to yield the final crystalline oxide material.[3] The use of chelating agents, such as citric acid or glycine (B1666218), is common to control the metal ion stoichiometry and form a homogeneous solid with fine grains.[5]

This document provides detailed protocols and application notes for the synthesis of LiCoO2 via the sol-gel method, intended for researchers and scientists in materials science and battery development.

General Principles & Workflow

The sol-gel synthesis of LiCoO2 follows a multi-step process, which allows for precise control over the final product's characteristics. The general workflow is outlined below.

Caption: General workflow for LiCoO2 synthesis via the sol-gel method.

The process begins with dissolving lithium and cobalt salts in a solvent. A chelating agent is then added to form stable metal-chelate complexes, ensuring a uniform distribution of cations in the solution (the sol). Gentle heating and stirring promote solvent evaporation and polymerization, transforming the sol into a viscous gel. After drying, the gel is subjected to a two-stage calcination process: a low-temperature step to burn off organic residues and a high-temperature step to crystallize the desired LiCoO2 phase.[5] The high-temperature phase (HT-LiCoO2), formed above 500°C, possesses the layered rhombohedral structure (R-3m space group) essential for good electrochemical performance.[5]

Experimental Protocols

Two common protocols using different chelating agents are detailed below.

Protocol 1: Citric Acid Chelating Route

This is one of the most widely used methods, yielding high-purity LiCoO2.[5] Citric acid acts as a fuel during combustion and a complexing agent that ensures homogeneity.

A. Materials and Reagents

-

Lithium Nitrate (B79036) (LiNO3)

-

Cobalt Nitrate Hexahydrate (Co(NO3)2·6H2O)

-

Citric Acid Monohydrate (C6H8O7·H2O)

-

Deionized Water

B. Equipment

-

Magnetic stirrer with hot plate

-

Glycerin bath

-

Beakers

-

Muffle furnace

-

Drying oven

C. Step-by-Step Procedure

-

Precursor Solution Preparation: Prepare an aqueous solution by dissolving stoichiometric amounts of LiNO3 and Co(NO3)2·6H2O in deionized water. A slight excess of lithium (e.g., a Li:Co molar ratio of 1.1:1) is often used to compensate for potential lithium loss during high-temperature calcination.[5]

-

Addition of Chelating Agent: In a separate beaker, dissolve citric acid in a small amount of deionized water. The molar ratio of citric acid to total metal ions is typically controlled (e.g., 1:1).[6]

-

Sol Formation: Add the citric acid solution to the mixed metal nitrate solution while stirring continuously.

-

Gelation: Heat the resulting solution in a glycerin bath to between 70-80°C under constant, vigorous stirring.[5][7] Continue heating until the solvent evaporates and a viscous, transparent gel is formed. This process can take several hours (e.g., 5 hours).[5][8]

-

Drying: Dry the obtained gel in an oven at approximately 120°C overnight to remove residual water, yielding a solid precursor.

-

Calcination: Transfer the dried precursor to a crucible and place it in a muffle furnace.

-

First Stage (Combustion): Heat the precursor to 300-350°C for 20-30 minutes to combust the organic components.[1][5]

-

Second Stage (Crystallization): Increase the temperature to 700-800°C and hold for several hours (e.g., 7-24 hours) in an air atmosphere to form the crystalline HT-LiCoO2 phase.[5][7]

-

-

Final Product: Allow the furnace to cool down naturally to room temperature. The resulting black powder is crystalline LiCoO2.

Protocol 2: Glycine Chelating Route

Glycine serves as both a complexing agent and a fuel, often resulting in a more vigorous combustion step.

A. Materials and Reagents

-

Lithium Nitrate (LiNO3)

-

Cobalt Nitrate Hexahydrate (Co(NO3)2·6H2O)

-

Glycine (C2H5NO2)

-

Deionized Water

B. Step-by-Step Procedure

-

Precursor Solution Preparation: Dissolve LiNO3 and Co(NO3)2·6H2O in deionized water in a beaker, maintaining a Li:Co molar ratio of 1.1:1.[5]

-

Sol Formation: Add the appropriate amount of glycine to the solution. Stir until all solids are completely dissolved.

-

Gelation: Heat the solution to 70-80°C using a hot plate with continuous stirring. The solution will gradually thicken into a gel as water evaporates. This process typically takes around 3 hours.[5][8]

-

Drying & Combustion: Continue heating the gel. The glycine-nitrate mixture will eventually auto-ignite, undergoing a rapid, self-sustaining combustion reaction that produces a voluminous, dark powder. This step should be performed in a well-ventilated fume hood.

-

Calcination: Calcine the resulting powder in a muffle furnace at 700°C for 24 hours to ensure the formation of a well-crystallized, phase-pure HT-LiCoO2.[5]

-

Final Product: After cooling, the final LiCoO2 powder is obtained.

Quantitative Data Summary

The tables below summarize typical quantitative parameters from various sol-gel synthesis studies of LiCoO2.

Table 1: Precursor and Chelating Agent Variations

| Lithium Precursor | Cobalt Precursor | Chelating Agent | Li:Co Molar Ratio | Solvent | Reference |

| LiNO3 | Co(NO3)2·6H2O | Citric Acid | 1.1:1 | Water | [5] |

| LiNO3 | Co(NO3)2·6H2O | Glycine | 1.1:1 | Water | [5] |

| LiNO3 | Co(NO3)2·6H2O | Starch | 1.1:1 | Water | [5] |

| LiNO3 | Co(NO3)2·6H2O | Gelatin | 1.1:1 | Water | [5] |

| Lithium Acetate | Cobalt Acetate | Citric Acid | Stoichiometric | Water | [6][7] |

| Lithium Nitrate | Cobalt Acetate | Polyethylene Glycol (PEG) 200 | Equimolar | Water | [9] |

| Lithium Nitrate | Cobalt 2-methoxyethoxide | None | Stoichiometric | Alcoholic | [9] |

Table 2: Process Parameters for LiCoO2 Sol-Gel Synthesis

| Chelating Agent | Gelation Temp. (°C) | Gelation Time (h) | Calcination Temp. (°C) | Calcination Time (h) | Reference |

| Citric Acid | 70 - 80 | 5 | 700 | 24 | [5] |

| Glycine | 70 - 80 | 3 | 700 | 24 | [5] |

| Starch | 70 - 80 | 1 | 700 | 24 | [5] |

| Gelatin | 70 - 80 | 3 | 700 | 24 | [5] |

| Citric Acid | 80 | - | 700 | 7 | [7] |

| Citric Acid | - | - | 300 - 600 | - | [6] |

Chemical Transformation Pathway

The chemical process involves the coordination of metal ions by the chelating agent, followed by polymerization and thermal decomposition to form the final oxide.

Caption: Chemical transformations during sol-gel synthesis of LiCoO2.

Characterization of Sol-Gel Derived LiCoO2

The synthesized LiCoO2 powders are typically characterized to confirm their phase, morphology, and electrochemical performance.

-

X-ray Diffraction (XRD): Used to identify the crystalline phase. The desired HT-LiCoO2 shows a characteristic rhombohedral structure (space group R-3m).[5] Clear splitting of peaks, such as (006)/(102) and (108)/(110), indicates a well-ordered hexagonal structure.[7]

-

Scanning Electron Microscopy (SEM): Reveals the morphology, particle size, and degree of agglomeration of the powder.[5]

-

Thermal Analysis (TG/DSC): Helps to study the decomposition of the gel precursor and determine appropriate calcination temperatures.[10]

-

Electrochemical Testing: Galvanostatic charge-discharge cycling is performed in a coin cell to measure key performance metrics like specific capacity (mAh/g) and cycling stability.[1] LiCoO2 prepared by the sol-gel method can exhibit reversible capacities exceeding 150 mAh/g.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. deal-battery.com [deal-battery.com]

- 3. tycorun.com [tycorun.com]

- 4. cbe.ncsu.edu [cbe.ncsu.edu]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. [Study on the structure of LiCoO2 synthesized by sol-gel with citric acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Hydrothermal Synthesis of LiCoO2 Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of lithium cobalt oxide (LiCoO2) nanoparticles via the hydrothermal method. This low-temperature approach offers excellent control over particle size and morphology, leading to materials with enhanced electrochemical properties suitable for applications such as lithium-ion batteries.

Introduction

Lithium cobalt oxide (LiCoO2) is a critical cathode material in rechargeable lithium-ion batteries.[1][2] The hydrothermal synthesis method presents a versatile and cost-effective alternative to traditional high-temperature solid-state reactions for producing LiCoO2 nanoparticles.[1] This technique allows for the synthesis of well-crystallized nanoparticles with controlled morphology and size, which can lead to improved electrochemical performance, including higher capacity and better cycling stability.[3][4] The process involves a chemical reaction in an aqueous solution above its boiling point, carried out in a sealed vessel called an autoclave.

Experimental Protocols

This section details the materials, equipment, and step-by-step procedures for the hydrothermal synthesis of LiCoO2 nanoparticles.

Materials and Equipment

-

Precursors:

-

Cobalt (II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)[5]

-

Lithium hydroxide (B78521) monohydrate (LiOH·H₂O)[5]

-

Hydrogen peroxide (H₂O₂, 30-50% aqueous solution) - as an oxidizing agent[5]

-

-

Solvent: Deionized (DI) water

-

Equipment:

-

Teflon-lined stainless steel autoclave[5]

-

Magnetic stirrer with heating plate

-

Beakers and graduated cylinders

-

Centrifuge

-

Oven or furnace for drying and annealing

-

pH meter

-

Synthesis Procedure

-

Precursor Solution Preparation:

-

Prepare an aqueous solution of cobalt (II) nitrate. For example, a 0.5 M solution can be made by dissolving the appropriate amount of Co(NO₃)₂·6H₂O in DI water.[5]

-

Prepare an aqueous solution of lithium hydroxide. The concentration can be varied (e.g., 3 M to 6 M) to influence the crystallinity of the final product.[5]

-

-

Precipitation of Cobalt Hydroxide:

-

Slowly add the cobalt nitrate solution dropwise to the lithium hydroxide solution under vigorous stirring. A precipitate of cobalt hydroxide will form.[5]

-

-

Oxidation:

-

Hydrothermal Treatment:

-

Transfer the suspension into a Teflon-lined autoclave. The filling factor should not exceed 80% of the autoclave's volume.[5]

-

Seal the autoclave and heat it to the desired reaction temperature, typically between 150°C and 250°C.[5] The heating rate can be controlled, for example, at 2.5 °C/min.[5]

-

Maintain the temperature for a specific duration, ranging from 0.5 to 24 hours.[5]

-

-

Post-Synthesis Processing:

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the product by centrifugation and wash it several times with DI water and ethanol (B145695) to remove any unreacted precursors and byproducts.

-

Dry the collected powder in an oven at a temperature around 80-100°C for several hours.

-

-

(Optional) Annealing:

Data Presentation

The following tables summarize the quantitative data on how different synthesis parameters affect the properties of the resulting LiCoO2 nanoparticles.

Table 1: Effect of Synthesis Parameters on LiCoO2 Nanoparticle Properties

| Parameter | Variation | Effect on Particle Size | Effect on Crystallinity | Reference |

| Temperature | 150°C to 250°C | Increases with temperature | Improves with higher temperature | [5] |

| Time | 0.5 h to 24 h | Increases with time | Improves with longer duration | [5] |

| LiOH Concentration | 3 M to 6 M | Slight effect on crystal size | Improves with higher concentration | [5][6] |

| H₂O₂ Concentration | Varied | Influences phase purity and crystal shape | Key factor for phase purity | [6] |

Table 2: Electrochemical Performance of Hydrothermally Synthesized LiCoO2

| Synthesis Condition | Annealing | Initial Discharge Capacity (C-rate) | Coulombic Efficiency (1st cycle) | Cyclability (Fade Rate) | Reference |

| 230°C | As-prepared | 130 mAh/g | ~76% | 3.1 mAh/g per cycle | [3][5] |

| 230°C | Annealed at 230°C | 120 mAh/g | ~78% | 1.6 mAh/g per cycle | [3][5] |

| Not Specified | Not Specified | Charge capacity: 160 (C/2) to 200 mAh/g (C/20) | 59% (at C/20 for as-prepared) | - | [5] |

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step experimental workflow for the hydrothermal synthesis of LiCoO2 nanoparticles.

Caption: Experimental workflow for LiCoO2 nanoparticle synthesis.

Parameter Relationships

This diagram shows the logical relationships between the key synthesis parameters and the final properties of the LiCoO2 nanoparticles.

Caption: Influence of synthesis parameters on LiCoO2 properties.

References

Application Notes and Protocols for Spray Pyrolysis Synthesis of LiCoO2 Cathode Materials

Audience: Researchers, scientists, and drug development professionals.

Introduction